Stannane, bis(phenylthio)dimethyl-
Description
Stannane, bis(phenylthio)dimethyl- is an organotin compound characterized by a central tin atom bonded to two methyl groups and two phenylthio (S–C₆H₅) ligands. Its molecular formula is C₁₄H₁₆S₂Sn, with a molecular weight of 375.1 g/mol. Organotin compounds like this are widely studied for their applications in catalysis, polymer synthesis, and materials science due to their unique electronic and steric properties .
Properties
CAS No. |
4848-63-9 |
|---|---|
Molecular Formula |
C14H16S2Sn |
Molecular Weight |
367.1 g/mol |
IUPAC Name |
dimethyl-bis(phenylsulfanyl)stannane |
InChI |
InChI=1S/2C6H6S.2CH3.Sn/c2*7-6-4-2-1-3-5-6;;;/h2*1-5,7H;2*1H3;/q;;;;+2/p-2 |
InChI Key |
UDZKDBGPPKFQIT-UHFFFAOYSA-L |
Canonical SMILES |
C[Sn](C)(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of stannane, bis(phenylthio)dimethyl- typically involves the reaction of dimethyltin dichloride with thiophenol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: Stannane, bis(phenylthio)dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions where the phenylthio
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
Organotin compounds vary significantly based on substituents attached to the tin center. Below is a comparative analysis of bis(phenylthio)dimethylstannane and its analogs:
Table 1: Structural Comparison of Selected Organotin Compounds
Electronic and Steric Effects
- Bis(phenylthio)dimethylstannane : The phenylthio groups provide electron-rich sulfur atoms, enhancing nucleophilicity at the tin center. Methyl substituents offer minimal steric hindrance, making this compound more reactive in cross-coupling reactions compared to bulkier analogs .
- Diphenylbis(phenylthio)stannane : The diphenyl groups increase steric bulk, reducing reactivity but improving stability in polymer matrices .
- Chlorinated Analogs : Electron-withdrawing chlorine atoms (e.g., in bis(p-chlorophenylthio)dimethyltin) polarize the tin–sulfur bond, altering redox properties and increasing toxicity .
Toxicity and Environmental Impact
Organotin compounds are notorious for their toxicity, which varies with substituents:
Table 2: Toxicity Data of Selected Organotin Compounds
- Non-Halogenated Analogs: Generally less toxic but still require careful handling due to tin’s inherent environmental persistence .
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